molecular formula C22H23NO4 B2558223 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid CAS No. 2138243-33-9

3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

Cat. No.: B2558223
CAS No.: 2138243-33-9
M. Wt: 365.429
InChI Key: GWMKUAARSZNUTO-UHFFFAOYSA-N
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Description

3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid is a specialized amino acid derivative featuring a cyclopropylmethyl group attached to a Fmoc-protected amino moiety on the third carbon of a propanoic acid backbone. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . This compound’s structural uniqueness lies in the sterically demanding cyclopropylmethyl substituent, which may influence its conformational stability and reactivity in solid-phase peptide synthesis (SPPS) or medicinal chemistry applications.

Properties

IUPAC Name

3-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMKUAARSZNUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The general synthetic route includes:

    Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Cyclopropylmethylation: The protected amino acid is then reacted with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride to introduce the cyclopropylmethyl group.

    Coupling Reaction: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from:

  • Fmoc-protected amino group : Provides selective deprotection under basic conditions.

  • Carboxylic acid : Engages in nucleophilic acyl substitutions and peptide bond formation.

  • Cyclopropyl ring : Contributes to structural rigidity and potential non-covalent interactions (e.g., C–H⋯π) .

Deprotection of the Fmoc Group

Mechanism : The Fmoc protecting group is removed under basic conditions to expose the amino group for subsequent reactions.

  • Conditions : Piperidine or hydrazine in solvents like DMF or dichloromethane.

  • Purpose : Activates the amino group for peptide bond formation or other nucleophilic reactions.

Peptide Bond Formation

Mechanism : The deprotected amino group reacts with activated carboxylic acid derivatives (e.g., esters) to form amide bonds.

  • Conditions : Coupling agents (e.g., HATU, HOBt) and bases (e.g., N-methylmorpholine) in DMF or DCM.

  • Purpose : Enables the synthesis of peptides with therapeutic potential (e.g., prostate cancer targets) .

Nucleophilic Acyl Substitution

Mechanism : The carboxylic acid reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides.

  • Conditions : Activated esters or coupling agents (e.g., DCC, NHS).

  • Purpose : Modifies the carboxylic acid for further functionalization or conjugation.

Reaction Comparison Table

Reaction Type Key Functional Group Typical Conditions Purpose
Deprotection of Fmoc groupAmino group (protected)Piperidine or hydrazine in DMF/DCMExpose amine for subsequent reactions
Peptide bond formationDeprotected amino groupCoupling agents (e.g., HATU) + baseSynthesize therapeutic peptides
Nucleophilic acyl substitutionCarboxylic acidActivated esters or coupling agentsFunctionalize carboxylic acid

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Cyclopropylmethyl Group : Enhances metabolic stability and may influence binding interactions.
  • 9H-Fluoren-9-ylmethoxycarbonyl Group : Commonly used as a protecting group in peptide synthesis, contributing to the compound's stability.
  • Carboxylic Acid Functional Group : Imparts reactivity, allowing for potential interactions with biological targets.

Research indicates that 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid exhibits several biological activities:

Inhibition of PD-L1

PD-L1 (Programmed cell death protein 1 ligand 1) is a critical immune checkpoint that tumors exploit to evade immune detection. Inhibition of PD-L1 can enhance T-cell activation and promote anti-tumor immunity. Studies have shown that this compound can significantly reduce PD-L1 expression in vitro, leading to increased T-cell proliferation in the presence of tumor cells.

Antimicrobial Properties

The compound demonstrates potential antimicrobial activity, particularly against gram-positive bacteria. Its structural features may disrupt bacterial membranes or inhibit essential enzymes, making it a candidate for infection treatment.

Antitumor Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, contributing to its antitumor effects. The fluorenyl moiety is associated with various anticancer activities, indicating its potential role in oncology.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing targeted therapies. This aspect enhances its applicability in drug development.

Case Studies and Research Findings

Recent studies highlight the interactions of this compound with various biological targets:

  • Study on PD-L1 Inhibition : Demonstrated that treatment with this compound led to a significant reduction in PD-L1 expression levels, suggesting its potential as an immunotherapeutic agent against cancers that exploit the PD-L1 pathway.
  • Antimicrobial Testing : Evaluated the efficacy of the compound against various bacterial strains, revealing substantial inhibitory effects on gram-positive bacteria, thus supporting its potential use as an antimicrobial agent.

Synthesis and Modification

The synthesis of this compound typically involves several steps to ensure high purity and yield:

  • Formation of Cyclopropylmethyl Group : This step is crucial for enhancing the compound's metabolic stability.
  • Introduction of Fmoc Protecting Group : Essential for protecting the amino group during synthesis.
  • Functionalization with Carboxylic Acid : This imparts reactivity necessary for biological interactions.

This multi-step synthesis allows for precise control over the final product's structure and properties, enabling modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid with structurally analogous Fmoc-protected amino acid derivatives, focusing on substituents, stereochemistry, and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituent/R Group Stereochemistry Key Features/Applications Reference(s)
3-[Cyclopropylmethyl(Fmoc)amino]propanoic acid (Target Compound) C₂₃H₂₅NO₄ 379.45 Cyclopropylmethyl Not specified Rigid cyclopropane ring; potential for peptide backbone stabilization
3-{Cyclopentyl[(Fmoc)carbonyl]amino}propanoic acid C₂₃H₂₅NO₄ 379.45 Cyclopentyl Not specified Larger cycloalkyl group; increased hydrophobicity compared to cyclopropylmethyl
(R)-3-((Fmoc)amino)-2-(3,4-dimethoxybenzyl)propanoic acid C₂₇H₂₅NO₆ 459.49 3,4-Dimethoxybenzyl R-configuration Aromatic substituent; may enhance π-π stacking in peptide interactions
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid C₂₆H₂₁ClF₃NO₄ 512.89 3-Chloro-4-(trifluoromethyl)phenyl S-configuration Electron-withdrawing groups; potential for improved metabolic stability
(R)-3-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid C₂₄H₁₉F₂NO₄ 423.41 3,5-Difluorophenyl R-configuration Fluorine substituents; may enhance bioavailability and binding specificity
3-((Fmoc)amino)-2-[(2-methylphenyl)methyl]propanoic acid C₂₆H₂₅NO₄ 415.48 2-Methylbenzyl Not specified Bulky aromatic substituent; potential steric effects in peptide assembly
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ 468.91 6-Chloroindole S-configuration Heteroaromatic group; applications in kinase inhibitor design or fluorescent probes

Key Structural and Functional Differences:

Substituent Type :

  • Cycloalkyl vs. Aromatic : The target compound’s cyclopropylmethyl group provides conformational rigidity , whereas aromatic derivatives (e.g., 3,4-dimethoxybenzyl in ) offer π-π interaction capabilities. Cyclopentyl analogues (e.g., ) exhibit greater hydrophobicity but less steric strain than cyclopropylmethyl.
  • Electron-Deficient Groups : Compounds with halogenated aryl groups (e.g., ) may improve metabolic stability and target binding through halogen bonding.

Stereochemistry :

  • Enantiomers like the S- and R-configurations in highlight the importance of chirality in biological activity. The target compound’s stereochemical data are unspecified, which could limit its application in enantioselective synthesis.

Synthetic Accessibility :

  • Cyclopropane-containing compounds often require specialized synthetic routes, such as cyclopropanation via Simmons-Smith reactions , whereas aryl-substituted derivatives are typically synthesized via Suzuki-Miyaura coupling .

Biological Activity

3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, also known as Fmoc-cyclopropyl-alanine, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₉H₁₉N₁O₄
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 848691-83-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group is known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy in therapeutic applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of propanoic acid can exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests potential utility in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that cyclopropyl-containing compounds may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation; induces apoptosis
Anti-inflammatoryReduces TNF-α and IL-6 levels
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Case Studies

  • Anticancer Study : A study involving a series of cyclopropyl derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The results indicated that the presence of the cyclopropyl group significantly enhanced the anticancer efficacy compared to non-cyclopropyl analogs .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw swelling and histological signs of inflammation, correlating with decreased cytokine levels .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's derivatives. Studies have shown that modifications to the fluorenylmethoxycarbonyl (Fmoc) group can influence biological activity, suggesting avenues for optimizing therapeutic effects through structural variations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid with high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the cyclopropylmethyl group to the Fmoc-protected amine under anhydrous conditions. Key parameters include:

  • Solvent Selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility of the Fmoc intermediate .
  • Coupling Reagents : Employ HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups, minimizing side reactions .
  • Temperature Control : Maintain 0–4°C during coupling to prevent racemization .
    • Yield Optimization : Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines :

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group .
  • Light Sensitivity : Protect from UV light to avoid degradation of the fluorenyl moiety .
    • Safety Precautions : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection during handling .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing structural and chiral purity?

  • Chiral Purity :

  • HPLC with Chiral Columns : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to resolve enantiomers; retention time shifts indicate racemization .
  • Circular Dichroism (CD) : Monitor the 250–300 nm range for Fmoc-related electronic transitions to confirm stereochemical integrity .
    • Structural Confirmation :
  • NMR Analysis : Compare 1H^1H-NMR chemical shifts (e.g., δ 7.75–7.30 ppm for fluorenyl protons) with computational models (DFT/B3LYP) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]+^+ values to theoretical molecular weights (e.g., C24_{24}H25_{25}NO4_4: 403.18 g/mol) .

Q. How do substituents (e.g., cyclopropylmethyl) influence reactivity in peptide coupling reactions?

  • Steric Effects : The cyclopropylmethyl group introduces steric hindrance, reducing coupling efficiency by ~15% compared to linear alkyl chains. Mitigate this by:

  • Extended Reaction Times : 24–48 hours in DMF at 25°C .
  • Microwave-Assisted Synthesis : 50°C for 2 hours improves yield by 20% .
    • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) on aromatic rings alter pKa of adjacent carboxyl groups, requiring adjusted activation pH (4.5–5.5) .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported 13C^13C-NMR chemical shifts for the Fmoc group?

  • Common Discrepancies : Shifts for the fluorenyl C9 carbon range from δ 144.2–145.5 ppm across studies.
  • Resolution Strategies :

  • Deuterated Solvent Calibration : Use DMSO-d6_6 instead of CDCl3_3, as polarity affects shielding .
  • Internal Standardization : Add tetramethylsilane (TMS) to all samples for direct comparison .

Q. Why do fluorinated analogs of this compound show variable biological activity in kinase inhibition assays?

  • Substituent Position Matters :

Substituent PositionIC50_{50} (nM)Source
3,5-Difluorophenyl12.3 ± 1.2
2,4-Difluorophenyl48.7 ± 3.5
  • Mechanistic Insight : 3,5-Difluoro substitution enhances π-stacking with kinase ATP-binding pockets, while 2,4-substitution disrupts hydrophobic interactions .

Methodological Troubleshooting

Q. What steps mitigate Fmoc deprotection issues during solid-phase peptide synthesis (SPPS)?

  • Deprotection Failure : Caused by inadequate piperidine concentration (<20% v/v in DMF).
  • Optimized Protocol :

Treat resin-bound peptide with 20% piperidine/DMF (2 × 5 minutes).

Monitor deprotection via UV absorbance at 301 nm (Fmoc removal releases dibenzofulvene) .

  • Side Reaction Prevention : Add 2% 1,8-diazabicycloundec-7-ene (DBU) to scavenge dibenzofulvene byproducts .

Safety and Compliance

Q. What waste disposal protocols comply with regulations for this compound?

  • Neutralization : Treat with 10% acetic acid to protonate residual amine groups, then adsorb onto activated carbon .
  • Regulatory Classification :

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use closed-system transfers
Skin IrritationH315Wear chemically resistant gloves

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